molecular formula C24H18FN7O2 B2647762 (Z)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide CAS No. 1173442-91-5

(Z)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide

Cat. No. B2647762
CAS RN: 1173442-91-5
M. Wt: 455.453
InChI Key: CYUDOQMZYZUOMS-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide” is a complex organic molecule. It is a derivative of the pyrazolo[3,4-d]pyrimidine class of compounds . These types of compounds have been studied for their potential antimicrobial properties .

Scientific Research Applications

Cognitive Impairment and Neurodegenerative Diseases

A study describes the discovery of potent and selective inhibitors of Phosphodiesterase 1 (PDE1) for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. The research led to identifying ITI-214, which exhibits picomolar inhibitory potency for PDE1 and is currently in Phase I clinical development for several indications, including cognitive deficits associated with schizophrenia and Alzheimer's disease (Li et al., 2016).

Inflammatory Conditions

Another study focused on exploiting the pyrazolo[3,4-d]pyrimidin-4-one ring system to obtain potent adenosine deaminase inhibitors, demonstrating significant efficacy in attenuating bowel inflammation in animal models of colitis (La Motta et al., 2009).

Anticancer Activity

Research on novel pyrazole derivatives has been conducted to determine their efficacy in in vitro and cytotoxicity validations. The study highlights the potential of these compounds as future COX-2 inhibitors or anti-inflammatory drugs, with implications for breast cancer treatment (Thangarasu et al., 2019).

Antimicrobial Activity

Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized and evaluated for their antimicrobial activity against various pathogens. This research adds to the understanding of the potential use of these compounds in treating microbial infections (El-sayed et al., 2017).

properties

CAS RN

1173442-91-5

Molecular Formula

C24H18FN7O2

Molecular Weight

455.453

IUPAC Name

(Z)-N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C24H18FN7O2/c1-15-13-20(27-21(33)12-7-16-5-3-2-4-6-16)32(30-15)24-28-22-19(23(34)29-24)14-26-31(22)18-10-8-17(25)9-11-18/h2-14H,1H3,(H,27,33)(H,28,29,34)/b12-7-

InChI Key

CYUDOQMZYZUOMS-GHXNOFRVSA-N

SMILES

CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.